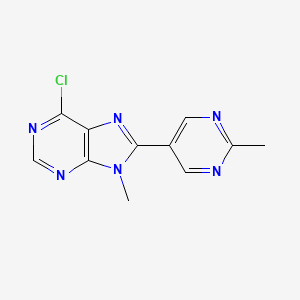![molecular formula C12H20N2O3 B14027523 9-Boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B14027523.png)
9-Boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane: is a bicyclic compound with a unique structure that includes a diazabicyclo nonane core. The compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity. Its IUPAC name is tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound, followed by protection of the resulting amine with a tert-butoxycarbonyl (Boc) group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product with minimal by-products .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures .
Biology: In biological research, it can be used as a ligand in the study of enzyme mechanisms or as a scaffold for the development of bioactive molecules .
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials .
作用機序
The mechanism of action of 9-Boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The Boc group can be cleaved under acidic conditions, revealing a reactive amine that can form covalent bonds with target molecules .
類似化合物との比較
9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane: This compound has an oxygen atom in place of one of the nitrogen atoms, which can alter its reactivity and biological activity.
3,7-Diazabicyclo[3.3.1]nonane: This compound lacks the Boc protection and the ketone group, making it less stable but more reactive in certain conditions.
Uniqueness: The presence of the Boc group in 9-Boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane provides stability and allows for selective deprotection under acidic conditions, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C12H20N2O3 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-8-4-10(15)5-9(14)7-13-6-8/h8-9,13H,4-7H2,1-3H3 |
InChIキー |
DZHBRYMTWQXFEE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C2CC(=O)CC1CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


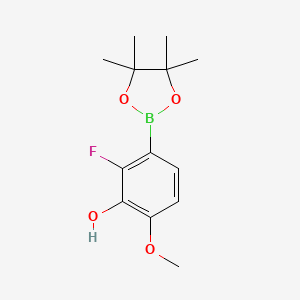
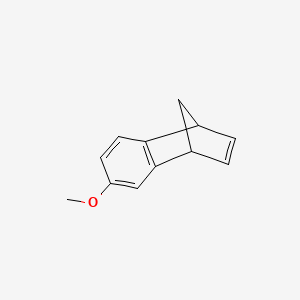

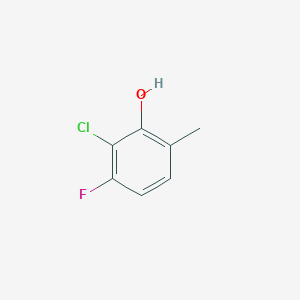
![7-(2,4-dimethoxyphenyl)-2-morpholino-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14027472.png)

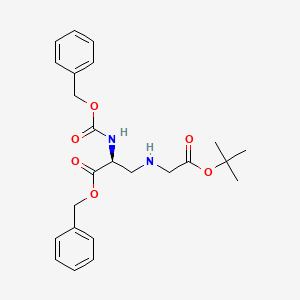
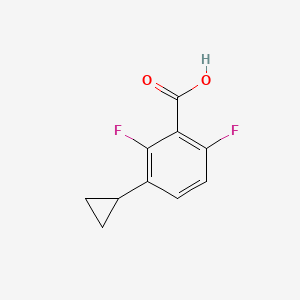
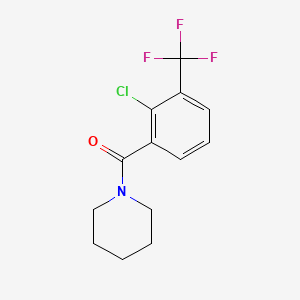
![(1S,2R)-2-Amino-[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B14027491.png)

